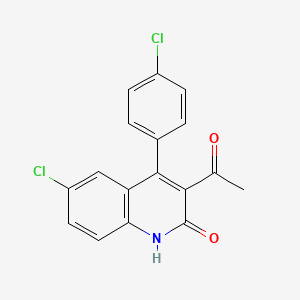
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Vue d'ensemble
Description
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, or 3AC6CPQ, is an important organic compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is a type of organic compound that contains a ring of at least two different atoms. 3AC6CPQ has a wide range of applications in various fields, including chemistry, biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Synthesis and Molecular Rearrangement
A study by Klásek et al. (2003) explored the synthesis of various derivatives from 3-acyl-4-hydroxy-1H-quinolin-2-ones, demonstrating the versatility of quinolone derivatives in chemical transformations. They reported the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to other chemical structures, showcasing the compound's role in complex chemical reactions and molecular rearrangements (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial Activities
Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including a compound structurally related to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, and evaluated their antimicrobial activities. This study highlights the potential of quinolin-2(1H)-one derivatives in developing new antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).
Anti-Hepatitis B Virus Agents
Guo et al. (2011) investigated a series of quinolin-2(1H)-one derivatives, similar to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, for their anti-hepatitis B virus activities. They found that these compounds exhibited significant inhibitory effects against hepatitis B virus, suggesting the potential use of these derivatives in antiviral therapies (Guo, Zhang, Ma, Luo, Geng, Wang, Zhang, Zhou, Jiang, & Chen, 2011).
Corrosion Inhibition
Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including derivatives of quinolin-2(1H)-one, for their corrosion inhibition properties. This research indicates the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial settings (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Propriétés
IUPAC Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMBBJCLYEZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



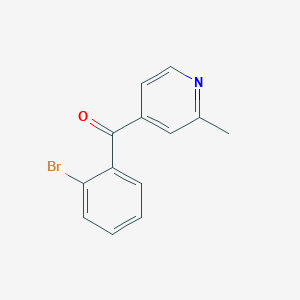
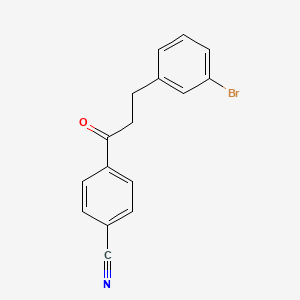
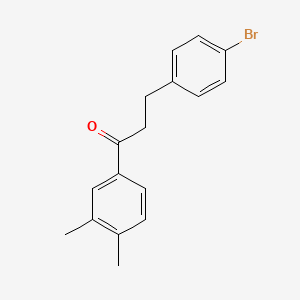
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

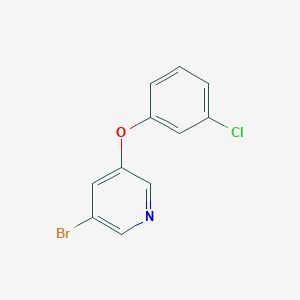

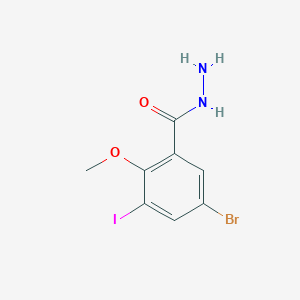
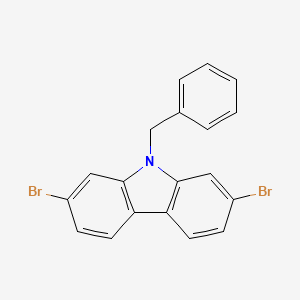
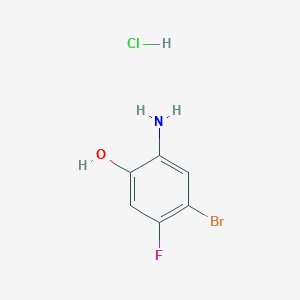
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)